molecular formula C20H12ClN2NaO5S B1662951 Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Cat. No.: B1662951
M. Wt: 450.8 g/mol
InChI Key: KINIBOSGQKLOIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSB 069 is a chemical compound known for its role as a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in the hydrolysis of nucleoside triphosphates and diphosphates, which play crucial roles in various biological processes. PSB 069 is particularly noted for its ability to inhibit NTPDases 1, 2, and 3 with similar potencies .

Mechanism of Action

PSB 069, also known as Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a potent and nonselective inhibitor of NTPDases . This compound has been the subject of extensive research due to its potential therapeutic applications.

Target of Action

The primary targets of PSB 069 are NTPDases 1, 2, and 3 . NTPDases, or nucleoside triphosphate diphosphohydrolases, are a family of enzymes that catalyze the hydrolysis of nucleoside tri- and diphosphates to monophosphates. They play crucial roles in purinergic signaling, which is involved in a wide range of physiological and pathological processes.

Mode of Action

PSB 069 interacts with its targets, the NTPDases, by inhibiting their enzymatic activity . The compound binds to the active site of these enzymes, preventing them from hydrolyzing nucleoside tri- and diphosphates. This inhibition disrupts purinergic signaling, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of NTPDases by PSB 069 affects the purinergic signaling pathway . This pathway involves the release of nucleotides, such as ATP, as signaling molecules. NTPDases normally degrade these nucleotides, modulating their signaling effects. By inhibiting NTPDases, PSB 069 can alter the balance of nucleotides, thereby affecting the downstream effects of purinergic signaling.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of NTPDases by PSB 069 leads to changes in purinergic signaling, which can have various molecular and cellular effects . These effects depend on the specific roles of purinergic signaling in different cell types and tissues. For example, purinergic signaling is involved in inflammation, neurotransmission, and platelet aggregation, among other processes.

Action Environment

The action of PSB 069 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound Additionally, the presence of other molecules, such as other drugs or endogenous compounds, can potentially interact with PSB 069 and alter its effects

Biochemical Analysis

Biochemical Properties

PSB 069 is a potent inhibitor of NTPDases 1, 2, and 3, with similar potencies . NTPDases are enzymes that hydrolyze nucleoside triphosphates and diphosphates to monophosphates, thus regulating the availability of nucleotides for various cellular processes. By inhibiting these enzymes, PSB 069 can modulate the levels of extracellular nucleotides, which are involved in signaling pathways that affect various physiological functions.

Cellular Effects

The effects of PSB 069 on cellular processes are significant due to its role in modulating extracellular nucleotide levels. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides. For example, the inhibition of NTPDases by PSB 069 can lead to increased levels of ATP and ADP in the extracellular space, which can activate purinergic receptors and trigger downstream signaling events .

Molecular Mechanism

At the molecular level, PSB 069 exerts its effects by binding to the active sites of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these molecules in the extracellular space. The binding interactions between PSB 069 and NTPDases involve specific amino acid residues in the active sites of the enzymes, which are critical for their catalytic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PSB 069 can vary over time depending on its stability and degradation. Studies have shown that PSB 069 is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to PSB 069 can lead to sustained inhibition of NTPDases, resulting in prolonged alterations in extracellular nucleotide levels and associated cellular responses .

Dosage Effects in Animal Models

The effects of PSB 069 in animal models are dose-dependent. At lower doses, PSB 069 can effectively inhibit NTPDases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of NTPDases, beyond which additional increases in dosage do not proportionally enhance the inhibitory effects .

Metabolic Pathways

PSB 069 is involved in metabolic pathways related to nucleotide metabolism. By inhibiting NTPDases, PSB 069 affects the hydrolysis of nucleoside triphosphates and diphosphates, thereby influencing the levels of these metabolites. This can impact various cellular processes that rely on nucleotides, including energy production, signal transduction, and nucleic acid synthesis .

Transport and Distribution

Within cells and tissues, PSB 069 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the concentration and activity of PSB 069 in different tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

PSB 069 is localized within specific subcellular compartments, where it exerts its inhibitory effects on NTPDases. The compound may be directed to these compartments through targeting signals or post-translational modifications that guide its distribution within the cell. The subcellular localization of PSB 069 is critical for its activity, as it ensures that the compound reaches the sites where NTPDases are active and can effectively inhibit their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

PSB 069, chemically known as 1-Amino-4-(4-chlorophenyl)aminoanthraquinone-2-sulfonic acid sodium salt, can be synthesized through a series of organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic and warming techniques to enhance solubility .

Industrial Production Methods

While specific industrial production methods for PSB 069 are not extensively documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at room temperature in a sealed container to prevent moisture absorption .

Chemical Reactions Analysis

Types of Reactions

PSB 069 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

PSB 069 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of NTPDases and their role in nucleotide metabolism.

    Biology: Helps in understanding the biological functions of NTPDases in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where NTPDases play a critical role, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting NTPDases

Comparison with Similar Compounds

PSB 069 is compared with other NTPDase inhibitors such as:

    ARL 67156: A selective inhibitor of NTPDase 1.

    POM 1: Another non-selective inhibitor of NTPDases.

    Suramin: A broad-spectrum inhibitor with activity against multiple NTPDases.

Uniqueness

PSB 069 is unique due to its well-tolerated nature and potent inhibition of NTPDases 1, 2, and 3 with similar potencies. This broad-spectrum inhibition makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINIBOSGQKLOIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 3
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 5
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.